Oxacyclotetradecan-2-one Oxacyclotetradecan-2-one Oxacyclotetradecan-2-one, also known as 1, 13-tridecanolide or tridecano-13-lactone, belongs to the class of organic compounds known as macrolides and analogues. These are organic compounds containing a lactone ring of at least twelve members. Oxacyclotetradecan-2-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, oxacyclotetradecan-2-one is primarily located in the membrane (predicted from logP). Outside of the human body, oxacyclotetradecan-2-one can be found in fats and oils, fruits, and green vegetables. This makes oxacyclotetradecan-2-one a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 1725-04-8
VCID: VC21202834
InChI: InChI=1S/C13H24O2/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-15-13/h1-12H2
SMILES: C1CCCCCCOC(=O)CCCCC1
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol

Oxacyclotetradecan-2-one

CAS No.: 1725-04-8

Cat. No.: VC21202834

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Oxacyclotetradecan-2-one - 1725-04-8

Specification

Description Oxacyclotetradecan-2-one, also known as 1, 13-tridecanolide or tridecano-13-lactone, belongs to the class of organic compounds known as macrolides and analogues. These are organic compounds containing a lactone ring of at least twelve members. Oxacyclotetradecan-2-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, oxacyclotetradecan-2-one is primarily located in the membrane (predicted from logP). Outside of the human body, oxacyclotetradecan-2-one can be found in fats and oils, fruits, and green vegetables. This makes oxacyclotetradecan-2-one a potential biomarker for the consumption of these food products.
CAS No. 1725-04-8
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
IUPAC Name oxacyclotetradecan-2-one
Standard InChI InChI=1S/C13H24O2/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-15-13/h1-12H2
Standard InChI Key IUDIJIVSWGWJNV-UHFFFAOYSA-N
SMILES C1CCCCCCOC(=O)CCCCC1
Canonical SMILES C1CCCCCCOC(=O)CCCCC1
Melting Point 27.5°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator